2,5-Dichloro-N-(4H-1,2,4-triazol-4-yl)benzenesulfonamide
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Overview
Description
2,5-Dichloro-N-(4H-1,2,4-triazol-4-yl)benzenesulfonamide is a compound that belongs to the class of benzenesulfonamides These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring The inclusion of the 1,2,4-triazole ring in its structure adds to its chemical diversity and potential biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dichloro-N-(4H-1,2,4-triazol-4-yl)benzenesulfonamide typically involves multi-step procedures One common method starts with the chlorination of benzenesulfonamide to introduce the dichloro substituentsThe reaction conditions often include the use of solvents like acetonitrile and catalysts such as potassium hydroxide .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps like bromination, cyanidation, and other conventional reactions .
Chemical Reactions Analysis
Types of Reactions
2,5-Dichloro-N-(4H-1,2,4-triazol-4-yl)benzenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: Halogen atoms in the compound can be replaced with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups like alkyl or aryl groups.
Scientific Research Applications
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It has shown antimicrobial and antioxidant activities.
Medicine: Research indicates its potential as an anticancer agent.
Industry: It is used in the development of new materials with specific electronic and mechanical properties.
Mechanism of Action
The mechanism of action of 2,5-Dichloro-N-(4H-1,2,4-triazol-4-yl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, it can inhibit enzymes like fructose-1,6-bisphosphatase, which plays a role in gluconeogenesis . The compound’s ability to form hydrogen bonds with different targets enhances its pharmacokinetic and pharmacological properties .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole Derivatives: These compounds share the triazole ring and exhibit similar biological activities.
Benzenesulfonamides: Compounds in this class have diverse applications in medicinal chemistry.
Uniqueness
What sets 2,5-Dichloro-N-(4H-1,2,4-triazol-4-yl)benzenesulfonamide apart is its unique combination of the dichloro substituents and the triazole ring, which confer specific chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C8H6Cl2N4O2S |
---|---|
Molecular Weight |
293.13 g/mol |
IUPAC Name |
2,5-dichloro-N-(1,2,4-triazol-4-yl)benzenesulfonamide |
InChI |
InChI=1S/C8H6Cl2N4O2S/c9-6-1-2-7(10)8(3-6)17(15,16)13-14-4-11-12-5-14/h1-5,13H |
InChI Key |
LSAIKWWDUKCEAW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)S(=O)(=O)NN2C=NN=C2)Cl |
Origin of Product |
United States |
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